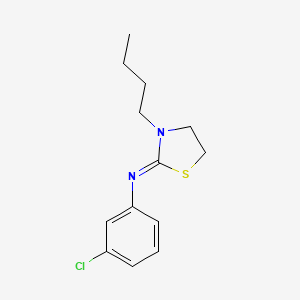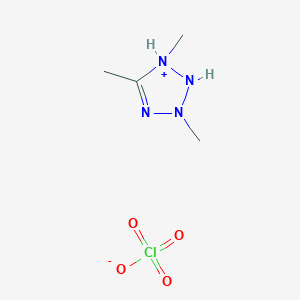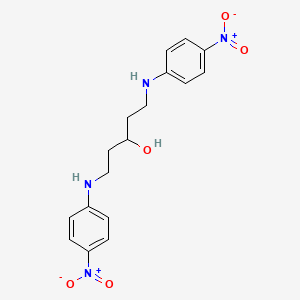
1,5-Bis(4-nitroanilino)pentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-nitroanilino)pentan-3-ol is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-nitroanilino groups attached at the 1 and 5 positions, and a hydroxyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-nitroanilino)pentan-3-ol typically involves the reaction of 1,5-diaminopentane with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-nitroanilino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Products may include 1,5-Bis(4-nitroanilino)pentan-3-one.
Reduction: Products may include 1,5-Bis(4-aminoanilino)pentan-3-ol.
Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,5-Bis(4-nitroanilino)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-nitroanilino)pentan-3-ol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(4-aminoanilino)pentan-3-ol: Similar structure but with amino groups instead of nitro groups.
1,5-Bis(salicylideneamino)pentan-3-ol: Contains salicylideneamino groups instead of nitroanilino groups.
Uniqueness
1,5-Bis(4-nitroanilino)pentan-3-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form complexes with metals makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
917950-93-7 |
|---|---|
Formule moléculaire |
C17H20N4O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1,5-bis(4-nitroanilino)pentan-3-ol |
InChI |
InChI=1S/C17H20N4O5/c22-17(9-11-18-13-1-5-15(6-2-13)20(23)24)10-12-19-14-3-7-16(8-4-14)21(25)26/h1-8,17-19,22H,9-12H2 |
Clé InChI |
SDKFJMCJMGYHCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCCC(CCNC2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)

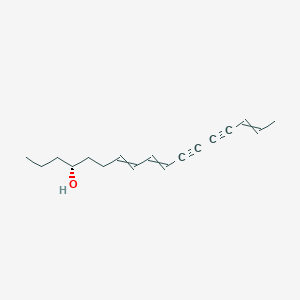
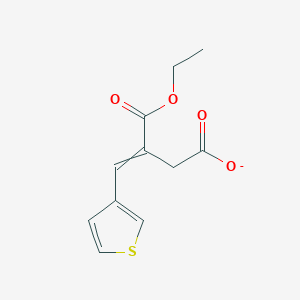
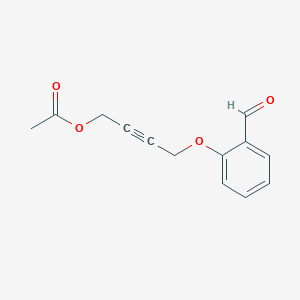
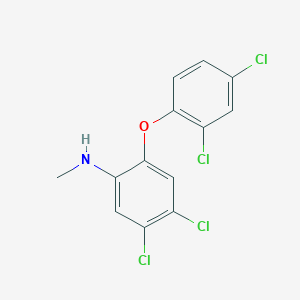
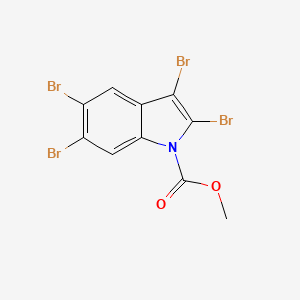
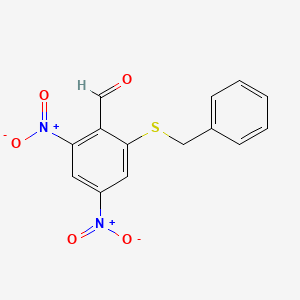
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
